molecular formula C16H14BrN3S B3645457 3-{[(4-bromophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole

3-{[(4-bromophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole

Cat. No.: B3645457
M. Wt: 360.3 g/mol
InChI Key: JHEKUONIPZDJKY-UHFFFAOYSA-N
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Description

3-{[(4-bromophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-bromophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with suitable reagents to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-bromophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-{[(4-bromophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-bromophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may inhibit or activate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-bromophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole is unique due to the presence of both bromophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-methyl-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3S/c1-12-18-19-16(20(12)15-5-3-2-4-6-15)21-11-13-7-9-14(17)10-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEKUONIPZDJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(4-bromophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole
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3-{[(4-bromophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole
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3-{[(4-bromophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole
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3-{[(4-bromophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole
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3-{[(4-bromophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole
Reactant of Route 6
3-{[(4-bromophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole

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